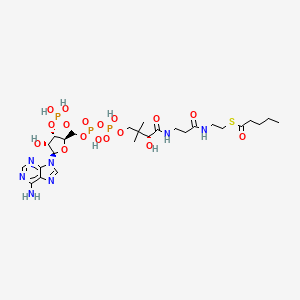
Pentanoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoyl-CoA is a short-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of pentanoic acid. It derives from a coenzyme A and a valeric acid. It is a conjugate acid of a pentanoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Biochemical Effects in Fatty Acid Oxidation
Pentanoyl-CoA, along with other acyl-CoA esters like pent-4-enoyl-CoA, plays a role in the inhibition and substrate activity of enzymes involved in beta-oxidation. This was explored to understand the inhibition of fatty acid oxidation by pent-4-enoate. Studies have shown that compounds like pent-4-enoyl-CoA and n-pentanoyl-CoA can act as substrates and competitive inhibitors for enzymes such as butyryl-CoA dehydrogenase and octanoyl-CoA dehydrogenase (Holland, Senior, & Sherratt, 1973).
Affinity Labeling and Enzymatic Interactions
In a study on medium-chain acyl-CoA dehydrogenase from pig kidney, S-2-Br-hexanoyl-CoA and its isomer S-2-Br-4-methyl-pentanoyl-CoA, related to pentanoyl-CoA, were found to be affinity labels. They act as inhibitors of the dehydrogenase, providing insights into enzyme-substrate interactions (Haeffner-Gormley, Cummings, & Thorpe, 1995).
Metabolic Engineering and Chemical Production
Pentanoyl-CoA plays a role in metabolic engineering applications. One study describes the engineering of Escherichia coli to produce 2-pentanone, a non-natural fermentation product, by coupling CoA-dependent chain elongation with acetone production pathways. This demonstrates the potential of manipulating CoA pathways for novel chemical synthesis (Lan, Dekishima, Chuang, & Liao, 2013).
Structural and Physical Properties Analysis
Studies on pentanoyl chloride, structurally related to pentanoyl-CoA, have been conducted to understand its molecular structure and behavior in certain conditions. For instance, the structural study of pentanoyl chloride in argon gas expansions has provided insights into the behavior of such compounds under specific physical conditions (Powoski & Cooke, 2012).
CoA-Dependent Reactions in Microbial Metabolism
Pentanoyl-CoA and related compounds play significant roles in microbial metabolism. An example is the study on Methylobacterium extorquens AM1, where a modified CoA-dependent pathway was engineered to produce 1-butanol, a fuel and chemical precursor. This research highlights the role of CoA intermediates like pentanoyl-CoA in metabolic engineering for value-added chemicals production (Hu & Lidstrom, 2014).
Propiedades
Nombre del producto |
Pentanoyl-CoA |
|---|---|
Fórmula molecular |
C26H44N7O17P3S |
Peso molecular |
851.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
Clave InChI |
RXUATCUKICAIOA-ZMHDXICWSA-N |
SMILES isomérico |
CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, valeryl- valeryl-CoA valeryl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





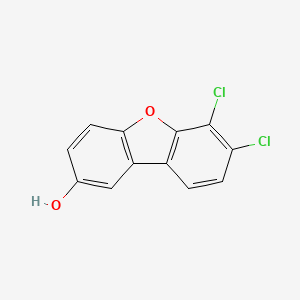

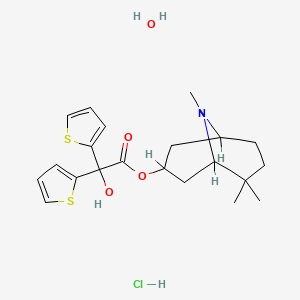
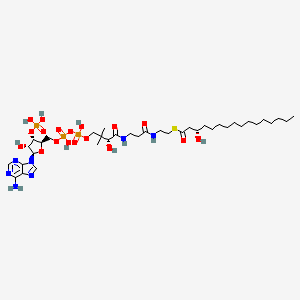

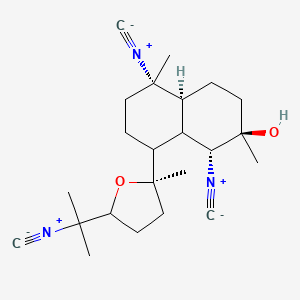
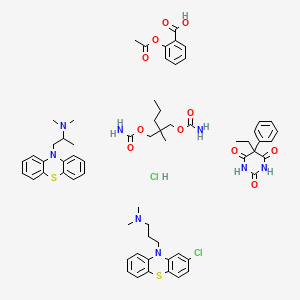
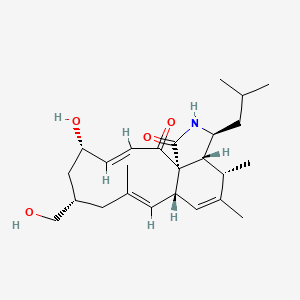

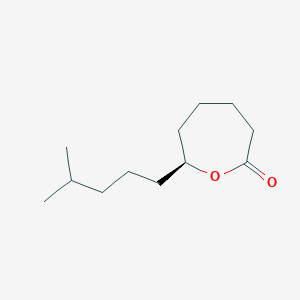

![analogue 24 [PMID: 11551758]](/img/structure/B1250598.png)